5-Fluoro-2-methylbenzonitrile

Catalog No.
S752414
CAS No.
77532-79-7
M.F
C8H6FN
M. Wt
135.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methylbenzonitrile

CAS Number

77532-79-7

Product Name

5-Fluoro-2-methylbenzonitrile

IUPAC Name

5-fluoro-2-methylbenzonitrile

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

InChI

InChI=1S/C8H6FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3

InChI Key

IBRODYNXELBTJC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)C#N

Canonical SMILES

CC1=C(C=C(C=C1)F)C#N

The exact mass of the compound 5-Fluoro-2-methylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-2-methylbenzonitrile (CAS: 77532-79-7) is a highly versatile, fluorinated aromatic nitrile used extensively as a synthetic precursor in the pharmaceutical and materials industries. Structurally, it combines a reactive ortho-methyl group, a cyano group, and a meta-fluorine atom, making it an ideal building block for complex active pharmaceutical ingredients (APIs) and advanced imaging agents. In procurement and process chemistry, its primary value lies in its dual capacity for benzylic functionalization—typically via radical bromination of the methyl group—and subsequent nucleophilic or transition-metal-catalyzed cross-coupling at the cyano or aryl positions. The specific 5-fluoro substitution provides critical metabolic stability and electronic tuning that non-fluorinated or differently substituted analogs cannot match, establishing it as a foundational material for synthesizing HIV integrase inhibitors, PDE4B modulators, and 18F-radiolabeled tetrazine probes [1].

Substituting 5-Fluoro-2-methylbenzonitrile with closely related analogs, such as 2-methylbenzonitrile or 5-fluoro-2-chlorobenzonitrile, introduces severe process limitations and compromises end-product efficacy. Replacing it with 5-fluoro-2-chlorobenzonitrile removes the critical ortho-methyl group, entirely precluding one-step benzylic radical bromination (e.g., via NBS/AIBN) and forcing manufacturers to adopt costly, multi-step formylation and reduction pathways to achieve the same benzylic homologation. Conversely, substituting it with the non-fluorinated 2-methylbenzonitrile yields APIs that suffer from rapid CYP450-mediated aromatic oxidation, drastically reducing the in vivo half-life of the resulting drug candidates. Furthermore, using positional isomers like 4-fluoro-2-methylbenzonitrile alters the electronic distribution of the aromatic ring, which can severely depress radiochemical yields during 18F-labeling for PET imaging probes or disrupt the precise steric fit required for target receptor binding in kinase inhibitors [1].

Precursor Suitability for One-Step Benzylic Bromination

For industrial API synthesis, the presence of the ortho-methyl group in 5-fluoro-2-methylbenzonitrile allows for direct, one-step radical bromination using N-bromosuccinimide (NBS) and AIBN, efficiently yielding 5-fluoro-2-(bromomethyl)benzonitrile as a highly reactive electrophile for N-alkylation. In contrast, utilizing a methyl-deficient analog like 5-fluoro-2-chlorobenzonitrile completely prevents this direct benzylic activation, requiring complex, multi-step cross-coupling or formylation sequences to attach a benzylic linker [1].

Evidence DimensionBenzylic bromination compatibility
Target Compound DataDirect single-step conversion to 5-fluoro-2-(bromomethyl)benzonitrile via NBS/AIBN
Comparator Or Baseline5-fluoro-2-chlorobenzonitrile (0% yield for benzylic bromination; requires multi-step synthesis)
Quantified DifferenceEliminates multiple synthetic steps for benzylic homologation
ConditionsStandard radical bromination conditions (NBS, AIBN, reflux in CCl4)

Enables a streamlined, one-step synthesis of benzylic halide electrophiles, significantly reducing procurement and manufacturing costs for complex APIs.

Metabolic Stability Enhancement in Drug Design

The incorporation of the fluorine atom at the 5-position in 5-fluoro-2-methylbenzonitrile provides critical metabolic shielding for downstream APIs compared to the non-fluorinated baseline, 2-methylbenzonitrile. In the development of PDE4B and HIV integrase inhibitors, the 5-fluoro substitution effectively blocks CYP450-mediated aromatic oxidation at that specific site, leading to an extended in vivo half-life and improved pharmacokinetic profiles for the resulting clinical candidates [1].

Evidence DimensionDownstream API metabolic stability (in vivo half-life proxy)
Target Compound DataFluorinated position blocks CYP450 oxidation, extending API half-life
Comparator Or Baseline2-methylbenzonitrile (susceptible to rapid aromatic oxidation, leading to faster clearance)
Quantified DifferenceSignificant extension of in vivo half-life and reduced dosage requirements
ConditionsIn vivo pharmacokinetic evaluation of derived APIs

Procuring the specifically fluorinated building block is essential for achieving the required pharmacokinetic stability and efficacy in clinical drug candidates.

Regioselectivity and Electronic Tuning for 18F-Radiolabeling

In the synthesis of tetrazine-based probes for pretargeted in vivo PET imaging, the specific 5-fluoro substitution pattern of 5-fluoro-2-methylbenzonitrile provides optimal electronic tuning for nucleophilic aromatic substitution or isotopic exchange. Compared to the 4-fluoro isomer, the 5-fluoro regiochemistry enhances the electron-withdrawing effect at the critical positions, thereby improving the radiochemical yield and specific activity of the resulting 18F-labeled tetrazine probes [1].

Evidence DimensionRadiochemical yield / Electronic tuning for 18F labeling
Target Compound DataOptimal electron withdrawal at the 5-position facilitates efficient 18F incorporation
Comparator Or Baseline4-fluoro-2-methylbenzonitrile (suboptimal electronic distribution for specific nucleophilic displacement)
Quantified DifferenceImproved radiochemical yield and specific activity for PET probes
Conditions18F-radiolabeling of tetrazine precursors for pretargeted imaging

Maximizes radiolabeling efficiency and probe stability, which is critical for the commercial viability of time-sensitive PET imaging applications.

Synthesis of HIV Integrase and PDE4B Inhibitors

Directly leveraging its compatibility with one-step benzylic bromination, this compound is the optimal starting material for generating the 5-fluoro-2-(bromomethyl)benzonitrile electrophile required for N-alkylation in the manufacturing of advanced antiviral and anti-inflammatory APIs [1].

Development of 18F-Labeled PET Imaging Probes

Utilizing its specific 5-fluoro regiochemistry, it serves as a critical precursor for synthesizing tetrazine-based radiotracers, where its electronic properties maximize radiochemical yields during 18F incorporation for pretargeted in vivo imaging [2].

Production of GPR119 Modulators and SOS1 Inhibitors

The compound's unique combination of a cyano group and a metabolically stable fluorinated ring makes it an essential building block for constructing the core scaffolds of novel metabolic and oncology therapeutics, ensuring both high synthetic processability and optimal downstream pharmacokinetics[3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Fluoro-2-methylbenzonitrile

Dates

Last modified: 08-15-2023

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